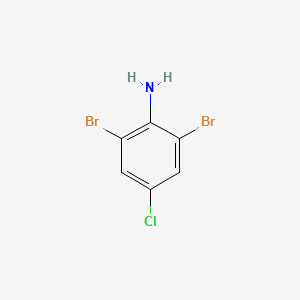

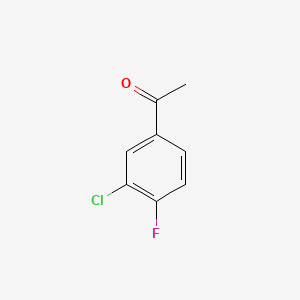

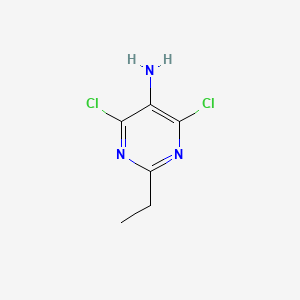

![molecular formula C41H63N11O10 B1580625 [Leu8,des-Arg9]缓激肽 CAS No. 64695-06-3](/img/structure/B1580625.png)

[Leu8,des-Arg9]缓激肽

描述

“[Leu8,des-Arg9]bradykinin” is a peptide used as a bradykinin-1 receptor (B1R) antagonist . It is frequently compared with the B1 receptor agonist des-Arg9-bradykinin . The peptide is also known as des-Arg9-[Leu8]-Bradykinin acetate salt .

Molecular Structure Analysis

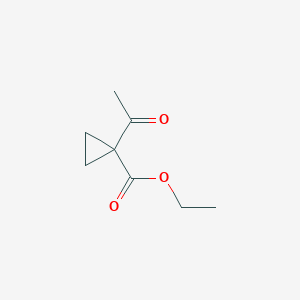

The molecular formula of “[Leu8,des-Arg9]bradykinin” is C41H63N11O10 . Its average mass is 870.007 Da, and its monoisotopic mass is 869.475952 Da .科学研究应用

炎症信号通路

[Leu8,des-Arg9]缓激肽: 在炎症反应通路中发挥着重要作用,这对于理解各种疾病至关重要。它参与缓激肽受体 B2 (B2R) 的激活,该受体是一种 G 蛋白偶联受体。 这种激活导致一系列下游分子(例如磷脂酶、蛋白激酶 C 和次级信使,如肌醇-1,4,5-三磷酸)的级联反应,这些分子在调节一氧化氮或前列腺素的产生中至关重要 .

血管性水肿研究

这种肽用于血管性水肿的研究,特别是缓激肽介导的血管性水肿。它有助于了解该病的病理生理学和补体系统的作用。 针对血管性水肿相关受体的拮抗剂,如des-[Arg9]-缓激肽-Leu8,已被开发出来,为治疗干预提供了途径 .

血管通透性功能

该化合物与多种血管通透性功能相关,包括血栓形成和血液凝固。 它通过与各种 G 蛋白家族偶联的 B2R 受体发出信号,导致与血管通透性相关的信号通路激活 .

疼痛管理

在慢性疼痛的背景下,[Leu8,des-Arg9]缓激肽在信号通路中的作用提供了对疼痛机制的见解。 这可以导致新的疼痛管理策略的开发,特别是对于炎症是重要因素的疾病 .

妇产科学

研究表明,[Leu8,des-Arg9]缓激肽有助于调节人羊膜成纤维细胞中的前列腺素内过氧化物合酶 2 表达。 这对理解足月和早产的机制以及缓激肽肽在前列腺素 E2 合成调节网络中的作用具有重要意义 .

癌症研究

缓激肽介导的信号通路,以及[Leu8,des-Arg9]缓激肽的延伸,与癌症生物学的各个方面有关。 这些通路参与炎症、细胞增殖和迁移等过程,这些过程在癌症发展和进展中至关重要 .

作用机制

Target of Action

[Leu8,des-Arg9]bradykinin is a potent antagonist of the bradykinin B1 receptor (B1R) . The B1R is a G protein-coupled receptor that plays a crucial role in inflammation and pain sensation .

Mode of Action

[Leu8,des-Arg9]bradykinin interacts with the B1R, blocking its activation by agonists such as des-Arg9-bradykinin . This interaction inhibits the downstream signaling pathways activated by B1R, leading to a reduction in inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by [Leu8,des-Arg9]bradykinin is the bradykinin signaling pathway . By blocking the B1R, [Leu8,des-Arg9]bradykinin prevents the activation of this pathway, which normally leads to vasodilation, increased vascular permeability, and the sensation of pain . Additionally, [Leu8,des-Arg9]bradykinin can directly inhibit Ca(2+)- and ATP-sensitive potassium channels .

Result of Action

The primary result of [Leu8,des-Arg9]bradykinin’s action is the reduction of inflammation and pain . By blocking the B1R, it prevents the activation of the bradykinin signaling pathway, leading to a decrease in vasodilation, vascular permeability, and pain sensation .

Action Environment

The efficacy and stability of [Leu8,des-Arg9]bradykinin can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can enhance the expression of B1R, potentially increasing the effectiveness of [Leu8,des-Arg9]bradykinin . Additionally, factors such as pH and temperature could affect the stability of the peptide.

安全和危害

未来方向

Bradykinin, including its biologically active metabolite des-Arg9 bradykinin, has been found to be at raised levels in SARS-CoV-2 infection and is reported to trigger a diverse array of symptoms . This brings bradykinin to the core point as a molecule of immense therapeutic value . Therefore, there is a need to look at the overall picture that emerges from the developments made by deciphering the bradykinin-mediated signaling mechanisms involved in pathological conditions .

生化分析

Biochemical Properties

[Leu8,des-Arg9]bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in the kallikrein-kinin system (KKS), which is associated with inflammatory response pathways mediating diverse functions in vascular permeability like thrombosis and blood coagulation . It is also known to interact with kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins .

Cellular Effects

[Leu8,des-Arg9]bradykinin has significant effects on various types of cells and cellular processes. It has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . This effect is mediated through BDKRB2 and BDKRB1 receptors, respectively, with subsequent activation of the p38 and ERK1/2 pathways .

Molecular Mechanism

The molecular mechanism of action of [Leu8,des-Arg9]bradykinin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to AT1 and AT2 receptors in isolated membrane fractions . Moreover, it has been shown to increase the expression of PTGS2 and subsequent PGE2 production through its interaction with BDKRB2 and BDKRB1 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Leu8,des-Arg9]bradykinin change over time. For instance, when exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .

Dosage Effects in Animal Models

In animal models, the effects of [Leu8,des-Arg9]bradykinin vary with different dosages. For example, it has been shown to inhibit the angiogenic effect of bradykinin and interleukin-1 in rats .

Metabolic Pathways

[Leu8,des-Arg9]bradykinin is involved in various metabolic pathways. It is generated through enzymatic cleavage of kininogens by the protease enzymes kallikreins . Once released, it undergoes rapid metabolism by enzymes such as kininases and peptidases to maintain its physiological balance .

Transport and Distribution

It is known that bradykinin peptides and their receptors BDKRB1 and BDKRB2 are present in human amnion, and their abundance increases in term and preterm labor .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAPYBBQGHUQNM-YYGRSCHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983334 | |

| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

870.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-06-3 | |

| Record name | Bradykinin, leu(8)-des-arg(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。